Pyridine-2,4,5-triamine
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives, including those with triamine substitutions, has been a subject of various studies due to their potential applications in different fields. For instance, a short and efficient synthesis of 3,4,5-triamino-substituted pyridines has been described, highlighting their strong nucleophilic properties and their role in nucleophilic organocatalysis . Another study reports the synthesis of a novel pyridine-containing triamine monomer, which is used to create polyimides with excellent thermal stability and solubility in polar aprotic solvents . Additionally, a metal-free synthesis approach for 1,2,4-triazolo[1,5-a]pyridines has been developed, which features a short reaction time and high yields . These methods demonstrate the versatility and efficiency of modern synthetic techniques in producing pyridine derivatives.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial in determining their reactivity and potential applications. For example, the introduction of a pyridine structure into a novel composite unit has been shown to enhance biocidability on magnetic nanoparticles due to the synergistic effect of the pyridinium and N-halamine structures . The synthesis and resolution of new linear triamines, such as 2,6-bis(pyrrolidin-2-yl)pyridine, have led to the formation of very stable metal complexes, particularly with copper(II) ions . The study of optically active triamines derived from 2,6-bis(aminomethyl)pyridine has provided insights into their equilibrium behavior in solution and their coordination with metal ions .
Chemical Reactions Analysis
Pyridine derivatives participate in a variety of chemical reactions, which can be influenced by their substituents. The synthesis of 1,2,4-triazolo[1,5-a]pyridine derivatives with different substituents has shown that these substituents can significantly affect the crystal structures of the compounds by forming diverse supramolecular synthons . Moreover, the recognition of melamine by a cationic ethynylpyridine macrocycle has been found to trigger the formation of higher-order fibrous network structures . The multicomponent and one-pot synthesis of trisubstituted pyridines has been achieved through a Pd-catalyzed sequence, demonstrating the regioselectivity of the process . Additionally, a one-pot synthesis of 4-aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives has been catalyzed by tribromo melamine, offering advantages such as shorter reaction times and higher yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structures and the nature of their substituents. The polyimides synthesized from a pyridine-containing triamine monomer exhibit excellent thermal stability, with decomposition temperatures ranging from 399.1 to 566.9 °C, and are soluble in various polar aprotic solvents . The introduction of a pyridine structure into a composite unit has resulted in enhanced biocidability and promising stability under various conditions . The formation of stable metal complexes with pyridine derivatives, such as those with copper(II) ions, is indicative of their potential applications in coordination chemistry . The diverse supramolecular synthons formed by triazolopyridine derivatives highlight the importance of molecular interactions in determining the properties of these compounds .
Scientific Research Applications
Synthesis and Material Science
Pyridine-2,4,5-triamine derivatives have been pivotal in the synthesis of soluble and thermally stable polyimides. These polyimides, featuring phthalimide as a pendent group and pyridine moieties in the main chains, exhibit excellent thermal stability and solubility in polar aprotic solvents (Zhuo et al., 2014). Additionally, novel pyridine-containing triamine monomers have been synthesized, contributing to advancements in material sciences.
Complex Formation and Stereochemistry
Pyridine-2,4,5-triamine derivatives are involved in forming stable metal complexes, particularly with copper(II) ions. This has implications in stereochemistry and molecular synthesis, where the stereoselectivity of these reactions is of significant interest (Bernauer & Gretillat, 1989). The ability to create and manipulate these complexes extends the applications of pyridine derivatives in various branches of chemistry.
Catalysis and Organic Synthesis
Pyridine-2,4,5-triamine and its derivatives have been employed as catalysts in various chemical reactions. For instance, they have been used in the enantioselective Michael addition of cyclic ketones to nitroalkenes, showcasing their potential in creating chiral, stereocontrolled compounds (Pansare & Pandya, 2006). This application is particularly relevant in pharmaceutical and fine chemical synthesis.
Plant Physiology Research
In the field of plant physiology, growth retardants derived from pyridine-2,4,5-triamine structures are increasingly used. They offer insights into the regulation of terpenoid metabolism, which is closely related to plant growth, cell division, and senescence (Grossmann, 1990). Such applications extend the utility of pyridine derivatives beyond conventional chemistry into biological research.
Photodynamic Cancer Therapy
Some pyridine derivatives structurally related to triarylpyridines have been explored for potential applications in photodynamic cell-specific cancer therapy. This illustrates the diverse range of biological and therapeutic applications that pyridine-2,4,5-triamine derivatives can have, spanning from material science to medicine (Maleki, 2015).
Safety And Hazards
properties
IUPAC Name |
pyridine-2,4,5-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-3-1-5(8)9-2-4(3)7/h1-2H,7H2,(H4,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIIDUIQNLSXOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618331 | |
Record name | Pyridine-2,4,5-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2,4,5-triamine | |
CAS RN |
23244-87-3 | |
Record name | Pyridine-2,4,5-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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